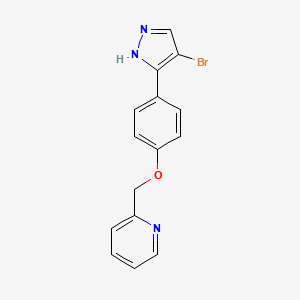
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a phenoxy group linked to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling with phenol: The brominated pyrazole is coupled with phenol in the presence of a base to form the phenoxy derivative.
Linking to pyridine: Finally, the phenoxy derivative is linked to a pyridine ring through a suitable linker, often involving a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The pyridine ring may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar structural features but lacking the phenoxy and pyridine groups.
Phenoxymethylpyridine: A compound with a similar pyridine and phenoxy structure but lacking the brominated pyrazole ring.
Uniqueness
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine is unique due to the combination of its pyrazole, phenoxy, and pyridine moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C15H12BrN3O |
|---|---|
分子量 |
330.18 g/mol |
IUPAC名 |
2-[[4-(4-bromo-1H-pyrazol-5-yl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C15H12BrN3O/c16-14-9-18-19-15(14)11-4-6-13(7-5-11)20-10-12-3-1-2-8-17-12/h1-9H,10H2,(H,18,19) |
InChIキー |
RJCZEOZRHIWBON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C3=C(C=NN3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


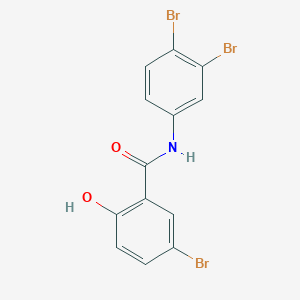
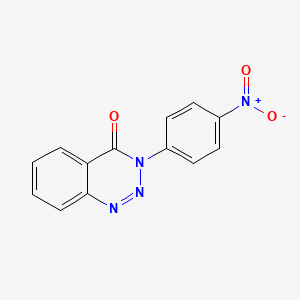
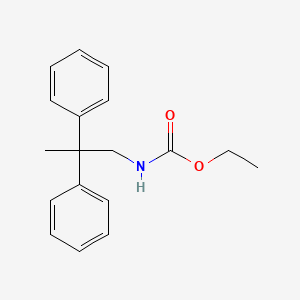


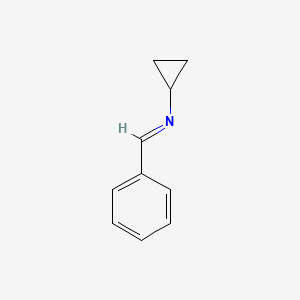

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
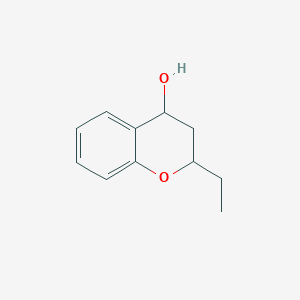
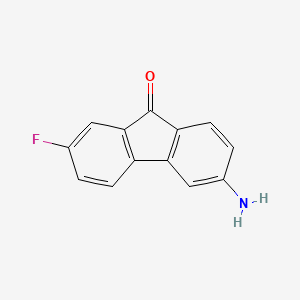
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
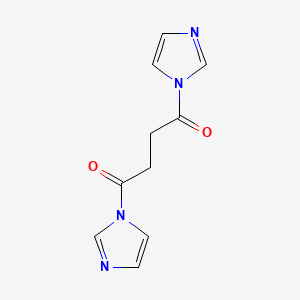
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)

